Spiro[3.3]heptane-2-carboxylic acid

Medicinal Chemistry Drug Discovery Bioisosterism

Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) is a critical sp3-rich building block for drug design programs aiming to 'escape from flatland.' Its unique, rigid spiro[3.3]heptane core provides non-coplanar exit vectors, acting as a saturated bioisostere for meta-substituted benzene rings. This conformationally restricted scaffold is ideal for synthesizing patent-free analogs of existing therapeutics (e.g., sonidegib) and probing the topology of enzyme active sites. Prioritize procurement when the goal is to enhance physicochemical profiles (solubility, metabolic stability) without sacrificing target engagement. Its reactive carboxylic acid handle enables efficient derivatization into diverse spirocyclic libraries.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 28114-87-6
Cat. No. B1321703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptane-2-carboxylic acid
CAS28114-87-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)C(=O)O
InChIInChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)
InChIKeyFUQHLUSGMOSPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.3]heptane-2-carboxylic Acid (CAS 28114-87-6): A Spirocyclic Carboxylic Acid Building Block for Drug Discovery and Materials Science


Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6) is a rigid, spirocyclic carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. Its core structure consists of two cyclobutane rings sharing a single spiro carbon, creating a non-planar, three-dimensional scaffold with non-coplanar exit vectors [2]. This compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily valued as a precursor for synthesizing conformationally restricted analogs and as a key component in the broader spiro[3.3]heptane class, which is recognized as a saturated bioisostere for benzene rings in drug design .

Why Spiro[3.3]heptane-2-carboxylic Acid Cannot Be Simply Substituted by a Common Aliphatic or Aromatic Carboxylic Acid


The unique value of spiro[3.3]heptane-2-carboxylic acid lies not in the carboxylic acid functional group itself, which is common, but in the specific spiro[3.3]heptane scaffold that confers a distinct three-dimensional, non-planar geometry [1]. This rigid spirocyclic core provides a precise and predictable orientation of functional groups in space, which is fundamentally different from the planar or flexible geometries of common aromatic (e.g., benzoic acid) or aliphatic (e.g., cyclohexane carboxylic acid) counterparts [2]. Generic substitution with a simpler acid would result in the loss of this conformational restriction and the specific spatial vector presentation, which are critical for applications requiring defined molecular topology, such as probing biological targets or engineering materials with specific chiral properties [3]. The following quantitative evidence highlights these non-interchangeable properties.

Quantitative Differentiation of Spiro[3.3]heptane-2-carboxylic Acid: Comparative Data vs. Key Analogs


Bioisosteric Replacement of Benzene: Comparable Potency with Improved Physicochemical Profile in Sonidegib Analogs

The spiro[3.3]heptane core functions as a saturated bioisostere for a meta-substituted benzene ring. When incorporated into the anticancer drug sonidegib in place of the meta-benzene ring, the resulting saturated analog showed high potency in biological assays, comparable to the parent drug, but with the expected advantages of a saturated scaffold, such as potentially improved metabolic stability and solubility [1].

Medicinal Chemistry Drug Discovery Bioisosterism

Conformational Restriction: A Rigid Scaffold for Probing Biological Target Topology

The spiro[3.3]heptane scaffold provides a conformationally restricted framework that 'fixes' the relative spatial orientation of functional groups. This was demonstrated in the synthesis of glutamic acid analogs, where the aminocarboxylate and carboxylic acid groups are held in a rigid geometry, enabling their use as probes for mapping the active sites of different glutamate receptors [1].

Chemical Biology Structure-Activity Relationship (SAR) Neuroscience

Physicochemical Properties: LogP, pKa, and Solubility Define Its Distinct Profile vs. Benzene

The saturated spiro[3.3]heptane core imparts distinct physicochemical properties compared to the aromatic benzene ring it often replaces. Spiro[3.3]heptane-2-carboxylic acid has a predicted pKa of 4.77 [1] and a LogP of ~1.8 [2], which differ from benzoic acid (pKa 4.20, LogP 1.87). This subtle shift in acidity and lipophilicity can influence a compound's ADME profile and target engagement. The calculated solubility is 2.48 mg/mL .

Physicochemical Profiling ADME Computational Chemistry

Synthetic Accessibility: High Yield Decarboxylation for Efficient Derivatization

Spiro[3.3]heptane-2-carboxylic acid can be efficiently synthesized via a straightforward decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. A reported procedure yields the target compound with a high efficiency of 92% [1]. This robust and high-yielding method is crucial for reliable procurement and cost-effective scale-up.

Organic Synthesis Process Chemistry Building Blocks

Optimal Applications of Spiro[3.3]heptane-2-carboxylic Acid Based on Quantitative Evidence


Design and Synthesis of Saturated Bioisosteres for Aromatic Drug Scaffolds

This compound is an ideal starting material for medicinal chemistry programs aiming to 'escape from flatland' by replacing planar aromatic rings (like phenyl) with a saturated, three-dimensional scaffold. The evidence shows that the spiro[3.3]heptane core maintains biological activity when substituted for a meta-benzene ring in sonidegib [1]. Procurement should be prioritized when the goal is to generate patent-free analogs of existing drugs or to improve the physicochemical profile (solubility, metabolic stability) of a lead series without sacrificing target engagement.

Construction of Conformationally Restricted Analogs for SAR and Target Identification

The rigid spirocyclic framework of spiro[3.3]heptane-2-carboxylic acid makes it uniquely suited for creating libraries of conformationally restricted molecules, as demonstrated with glutamic acid analogs [1]. In this scenario, the compound is not just a generic acid but a structural director. Its use is recommended for chemical biology studies focused on probing the topology of enzyme active sites or receptor binding pockets, where the spatial 'fixing' of functional groups can reveal key binding interactions and aid in the rational design of more selective ligands.

Synthesis of Advanced Building Blocks and Functional Materials

With a high-yielding synthetic route [1] and a reactive carboxylic acid handle, this compound serves as a reliable gateway to a wide array of more complex spirocyclic derivatives. These include chiral alcohols via bioreduction [2] or fluorinated analogs [3]. Procurement is justified when the research objective requires a non-planar, sp3-rich building block for incorporating three-dimensionality and defined geometry into larger molecular architectures, such as in the development of new polymers or chiral ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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